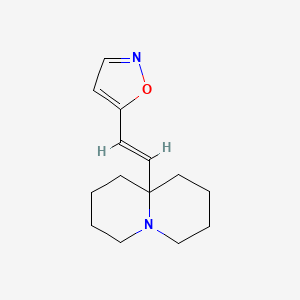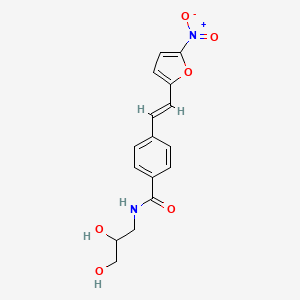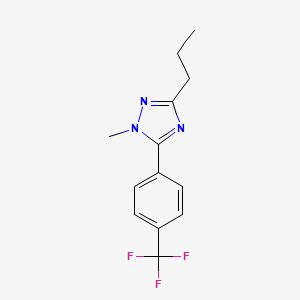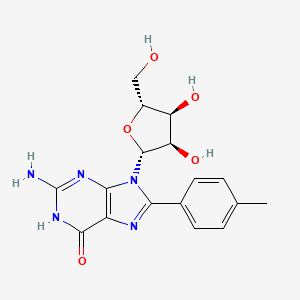
Guanosine, 8-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 8-(4-methylphenyl)-: is a derivative of guanosine, a purine nucleoside that plays a crucial role in various biological processes. This compound is characterized by the substitution of a methylphenyl group at the 8th position of the guanosine molecule. Guanosine and its derivatives are known for their significant roles in nucleic acid synthesis, signal transduction, and as precursors for various pharmaceutical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 8-(4-methylphenyl)- typically involves the introduction of the 4-methylphenyl group to the guanosine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution process .
Industrial Production Methods: Industrial production of guanosine and its derivatives, including Guanosine, 8-(4-methylphenyl)-, is primarily based on microbial fermentation. This method leverages genetically engineered strains of microorganisms, such as Escherichia coli, to produce high yields of the desired compound. The fermentation process is optimized through metabolic engineering to enhance the efficiency and yield of guanosine production .
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine, 8-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Guanosine, 8-(4-methylphenyl)- can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Guanosine, 8-(4-methylphenyl)- is used in the study of nucleic acid interactions and the development of novel nucleoside analogs. Its unique structure allows researchers to investigate the effects of specific substitutions on nucleic acid stability and function .
Biology: In biological research, this compound is utilized to study the mechanisms of nucleoside transport and metabolism. It serves as a model compound to understand the role of nucleosides in cellular processes and their potential therapeutic applications .
Medicine: Guanosine derivatives, including Guanosine, 8-(4-methylphenyl)-, are explored for their potential antiviral and anticancer properties. They are investigated as potential therapeutic agents for the treatment of viral infections and certain types of cancer .
Industry: In the industrial sector, Guanosine, 8-(4-methylphenyl)- is used as a precursor for the synthesis of various pharmaceutical products. Its role in the production of nucleoside analogs makes it valuable for the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of Guanosine, 8-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes involved in nucleoside metabolism and signal transduction. It is believed to exert its effects by influencing the adenosinergic system, which plays a crucial role in cellular signaling and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Guanosine: A purine nucleoside that serves as the parent compound for Guanosine, 8-(4-methylphenyl)-.
Deoxyguanosine: A derivative of guanosine where the ribose sugar is replaced with deoxyribose.
Isoguanosine: A structural isomer of guanosine with different positioning of functional groups.
Uniqueness: Guanosine, 8-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool for research and industrial applications .
Eigenschaften
CAS-Nummer |
79953-04-1 |
|---|---|
Molekularformel |
C17H19N5O5 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylphenyl)-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c1-7-2-4-8(5-3-7)13-19-10-14(20-17(18)21-15(10)26)22(13)16-12(25)11(24)9(6-23)27-16/h2-5,9,11-12,16,23-25H,6H2,1H3,(H3,18,20,21,26)/t9-,11-,12-,16-/m1/s1 |
InChI-Schlüssel |
RVLWIFCKXLFCBB-UBEDBUPSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
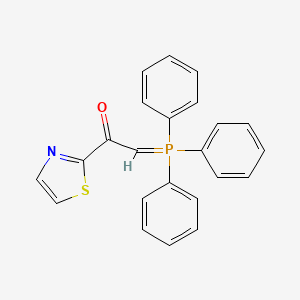


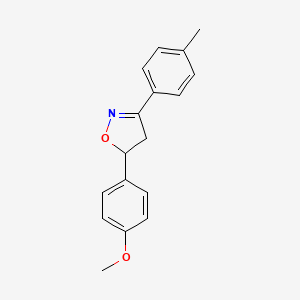

![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)

![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)

![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
